molecular formula C16H19N3O3 B2362381 N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2200577-51-9

N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No.: B2362381
CAS No.: 2200577-51-9
M. Wt: 301.346
InChI Key: GIPOCICYMKBYNZ-UHFFFAOYSA-N
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Description

N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a benzamide moiety, and an enoylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction between the pyrrolidinone derivative and a benzoyl chloride or benzamide derivative.

    Introduction of the Enoylamino Group: The enoylamino group can be added through a Michael addition reaction, where an enamine reacts with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methylisoxazol-3-yl)malonamide: This compound shares structural similarities with N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide, particularly in the presence of an amide group and a heterocyclic ring.

    N-(Prop-2-yn-1-ylamino)pyridines:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-14(20)17-9-11-4-6-12(7-5-11)16(22)18-13-8-15(21)19(2)10-13/h3-7,13H,1,8-10H2,2H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOCICYMKBYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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